3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

CAS No.: 898759-34-7

Cat. No.: VC2303808

Molecular Formula: C17H13F3O3

Molecular Weight: 322.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898759-34-7 |

|---|---|

| Molecular Formula | C17H13F3O3 |

| Molecular Weight | 322.28 g/mol |

| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |

| Standard InChI Key | ZOGNYISBTHYRRB-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

| Canonical SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structure

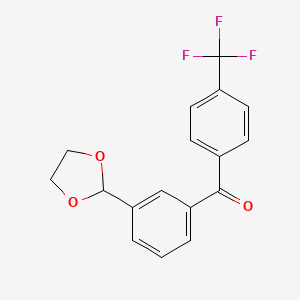

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is a functionalized benzophenone derivative characterized by two key functional groups: a 1,3-dioxolan-2-yl moiety at the 3-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other phenyl ring. The compound belongs to the broader class of benzophenones, which are ketones with two phenyl groups attached to the carbonyl carbon .

Basic Identification Parameters

| Parameter | Information |

|---|---|

| CAS Number | 898759-34-7 |

| Molecular Formula | C17H13F3O3 |

| Molecular Weight | 322.28 g/mol |

| IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone |

| Alternative Name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]- |

The compound features a central carbonyl group that connects two substituted phenyl rings. The 1,3-dioxolan-2-yl group serves as a protected aldehyde functionality, while the trifluoromethyl group introduces fluorine-containing functionality that can significantly alter the compound's physical and chemical properties .

Physical and Chemical Properties

The physical and chemical properties of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone are crucial for understanding its behavior in various chemical environments and its potential applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid at room temperature (predicted) |

| Boiling Point | 418.5±45.0 °C (Predicted) |

| Density | 1.306±0.06 g/cm³ (Predicted) |

| Appearance | Not specified in literature |

Chemical Properties

The chemical reactivity of this compound is influenced by its three main functional groups:

-

Carbonyl Group (Benzophenone Core): The carbonyl group is susceptible to nucleophilic addition reactions and can participate in reduction reactions to form alcohols.

-

1,3-Dioxolan Group: This acetal group serves as a protecting group for an aldehyde functionality. Under acidic conditions, it can be hydrolyzed to reveal the aldehyde .

-

Trifluoromethyl Group: This group imparts increased lipophilicity, metabolic stability, and unique electronic properties to the molecule. The presence of fluorine atoms makes this group highly electron-withdrawing, which affects the electronic distribution across the entire molecule .

The compound likely exhibits stability under neutral and basic conditions but may undergo hydrolysis of the dioxolane ring under acidic conditions, which is characteristic of acetal protective groups .

Related Compounds and Structural Isomers

Several structural isomers and related compounds of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone have been reported in the literature, each with potentially different properties and applications.

Structural Isomers

| Compound | CAS Number | Structural Difference |

|---|---|---|

| 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone | 898760-52-6 | Positional isomer with dioxolane at 4'-position and trifluoromethyl at 3-position |

| 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone | 898759-31-4 | Positional isomer with dioxolane at 3'-position and trifluoromethyl at 2-position |

| 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone | 898760-55-9 | Positional isomer with dioxolane at 4-position and trifluoromethyl at 4'-position |

These isomers differ in the positioning of the functional groups on the phenyl rings, which can significantly impact their physical, chemical, and biological properties .

Related Benzophenone Derivatives

The literature also reports other functionalized benzophenones with different substituents:

| Compound | CAS Number | Key Features |

|---|---|---|

| 4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone | 741707-93-7 | Contains chloro instead of trifluoromethyl group |

Such structural variations can provide insights into structure-activity relationships when assessing the properties and potential applications of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume